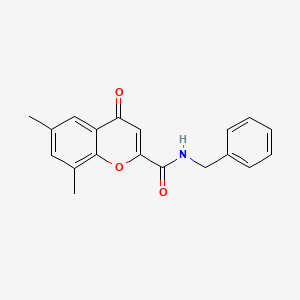
N-benzyl-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which is known for its diverse biological activities. Chromenes are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their potential therapeutic applications. This particular compound has been studied for its potential as a selective inhibitor of human monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2,3-dimethylchromone.
Oxidation: The starting material is oxidized using Jones oxidation to form 7-benzyloxy-2,3-dimethyl-8-carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The chromene ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Medicine: Due to its MAO-B inhibitory activity, it has potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-benzyl-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with the MAO-B enzyme. The compound binds to the active site of MAO-B, inhibiting its activity and preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition helps in reducing the production of reactive oxygen species (ROS) and mitigating cellular damage associated with neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 7-hydroxy-2,3-dimethylchromone
- 2H-chromen-2-one
Uniqueness
N-benzyl-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its selective inhibition of MAO-B, which is not commonly observed in other similar compounds. This selectivity makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-benzyl-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-12-8-13(2)18-15(9-12)16(21)10-17(23-18)19(22)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
XYMHVTYEQTVTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=CC=C3)C |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-Chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-6-YL]pyridine](/img/structure/B11394783.png)
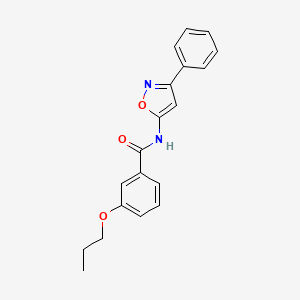
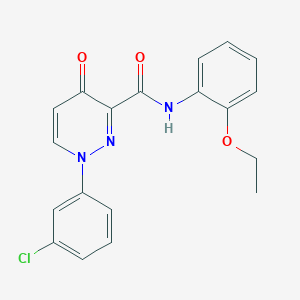
![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(propylsulfonyl)-1,3-oxazole](/img/structure/B11394795.png)
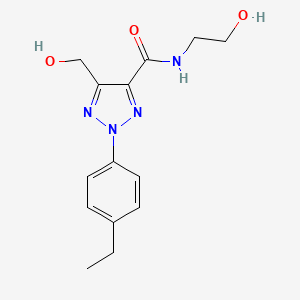
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11394801.png)
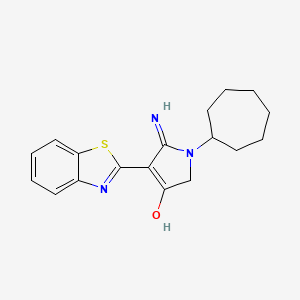
![3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B11394807.png)
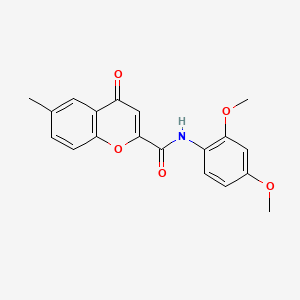
![1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11394832.png)
![6-(4-ethoxyphenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394833.png)
![7-(2-fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11394858.png)
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11394861.png)
![3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11394864.png)
